2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[73003,7]dodecane is a complex organic compound that features a unique structure with multiple heteroatoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiophene rings, bromination, and the construction of the dithia-tetrazatricyclo core. Common reagents used in these steps include bromine, thiophene derivatives, and various catalysts to facilitate the cyclization and functionalization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiophene rings .
Scientific Research Applications
2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane has several scientific research applications, including:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors and photovoltaic cells.
Material Science: Investigated for its potential in creating novel materials with unique electronic properties.
Chemical Sensors: Explored for use in chemical sensors due to its ability to undergo specific reactions with target analytes.
Mechanism of Action
The mechanism by which 2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane exerts its effects is primarily through its electronic structure. The compound’s multiple heteroatoms and conjugated system allow it to participate in electron transfer processes, making it suitable for use in electronic devices. The molecular targets and pathways involved include interactions with other organic molecules and conductive materials, facilitating charge transport and separation .
Comparison with Similar Compounds
Similar Compounds
Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene): Another thiophene-based compound used in organic electronics.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: A similar compound with applications in photovoltaic materials.
Uniqueness
What sets 2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane apart is its unique combination of brominated thiophene rings and a dithia-tetrazatricyclo core. This structure provides distinct electronic properties that can be fine-tuned for specific applications in organic electronics and material science .
Properties
Molecular Formula |
C38H62Br2N4S4 |
---|---|
Molecular Weight |
863.0 g/mol |
IUPAC Name |
2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane |
InChI |
InChI=1S/C38H62Br2N4S4/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29(45-37(27)39)31-33-35(43-47-41-33)32(36-34(31)42-48-44-36)30-26-28(38(40)46-30)24-22-20-18-16-14-12-10-8-6-4-2/h25-26,31-36,41-44H,3-24H2,1-2H3 |
InChI Key |
LSTSOOONRDFQNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C2C3C(C(C4C2NSN4)C5=CC(=C(S5)Br)CCCCCCCCCCCC)NSN3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.